molecular formula C9H12O4 B2680386 4-cyclohexene-1,2-dicarboxylic acid, 1-methyl ester, (1r,2r)-rel- CAS No. 31139-03-4

4-cyclohexene-1,2-dicarboxylic acid, 1-methyl ester, (1r,2r)-rel-

Cat. No.: B2680386
CAS No.: 31139-03-4
M. Wt: 184.191
InChI Key: MYYLMIDEMAPSGH-RNFRBKRXSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

The synthesis of 4-cyclohexene-1,2-dicarboxylic acid, 1-methyl ester, (1r,2r)-rel- involves several steps. One common method is the esterification of 4-cyclohexene-1,2-dicarboxylic acid with methanol in the presence of a strong acid catalyst . The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester. Industrial production methods may involve similar esterification processes but on a larger scale with optimized reaction conditions to maximize yield and purity .

Mechanism of Action

The mechanism of action of 4-cyclohexene-1,2-dicarboxylic acid, 1-methyl ester, (1r,2r)-rel- involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to form the corresponding carboxylic acid, which can then participate in various biochemical reactions . The compound may also interact with enzymes and receptors, influencing their activity and function .

Comparison with Similar Compounds

Properties

IUPAC Name

(1R,6R)-6-methoxycarbonylcyclohex-3-ene-1-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12O4/c1-13-9(12)7-5-3-2-4-6(7)8(10)11/h2-3,6-7H,4-5H2,1H3,(H,10,11)/t6-,7-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYYLMIDEMAPSGH-RNFRBKRXSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CC=CCC1C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@@H]1CC=CC[C@H]1C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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